molecular formula C6H3IN2S B13139256 2-Iodothiazolo[4,5-b]pyridine

2-Iodothiazolo[4,5-b]pyridine

Katalognummer: B13139256
Molekulargewicht: 262.07 g/mol
InChI-Schlüssel: AVISENDWCHZEQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodothiazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of iodine in the structure enhances its reactivity and allows for further functionalization, making it a versatile building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine. This intermediate undergoes further cyclization to yield the desired thiazolo[4,5-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazole derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridines, sulfoxides, sulfones, and dihydrothiazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Iodothiazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Iodothiazolo[4,5-b]pyridine and its derivatives involves interaction with various molecular targets. For instance, some derivatives have been found to inhibit enzymes such as DNA gyrase and poly(ADP-ribose) polymerase-1 (PARP-1), leading to antimicrobial and anticancer effects . The exact pathways and molecular targets can vary depending on the specific functional groups attached to the thiazolo[4,5-b]pyridine core.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Iodothiazolo[4,5-b]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Eigenschaften

Molekularformel

C6H3IN2S

Molekulargewicht

262.07 g/mol

IUPAC-Name

2-iodo-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C6H3IN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H

InChI-Schlüssel

AVISENDWCHZEQZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(N=C1)N=C(S2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.